molecular formula C16H12N4OS2 B2414743 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide CAS No. 1170853-02-7

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2414743
CAS No.: 1170853-02-7
M. Wt: 340.42
InChI Key: DCTCWVVYBGSTCT-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of pyrrole, thiazole, and benzothiazole moieties

Preparation Methods

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through cyclization reactions, followed by the introduction of the pyrrole and benzothiazole groups via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazole and pyrrole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrrole and thiazole rings, potentially leading to the formation of amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, including semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar compounds include other thiazole and benzothiazole derivatives, such as:

  • 2-(2-benzothiazolyl)acetic acid ethyl ester
  • Thiazolo[5,4-d]thiazoles These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide lies in its combination of pyrrole, thiazole, and benzothiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c21-14(19-15-18-12-5-1-2-6-13(12)23-15)9-11-10-22-16(17-11)20-7-3-4-8-20/h1-8,10H,9H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTCWVVYBGSTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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